molecular formula C7H13Cl2N B1274263 3-Chloroquinuclidine hydrochloride CAS No. 33601-77-3

3-Chloroquinuclidine hydrochloride

Cat. No.: B1274263
CAS No.: 33601-77-3
M. Wt: 182.09 g/mol
InChI Key: OOMINTVSHDCDRK-UHFFFAOYSA-N
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Description

3-Chloroquinuclidine hydrochloride, also known as 3-CQ, is an organic compound that is widely used in scientific research and laboratory experiments. It is a colorless, crystalline solid that is soluble in water and organic solvents. 3-CQ has been used in a variety of applications, including synthesis of pharmaceuticals, organic synthesis, and biochemistry.

Scientific Research Applications

Ophthalmic Bioavailability and Corneal Penetration

A study by Brian et al. (1974) developed a method for quantitation of aceclidine hydrochloride and 3-quinuclidinol hydrochloride, where aceclidine is used topically in glaucoma treatment. The research indicated that aceclidine enters the eye's anterior chamber by penetrating exclusively through the cornea. This study highlights the relevance of quinuclidine derivatives in ophthalmic applications, particularly in glaucoma treatment (Brian et al., 1974).

Synthesis and Structural Analysis in Chemistry

Veltman et al. (2006) conducted a study on the MoO3/3-aminoquinuclidine/H2O system, analyzing factors like hydrogen bonding and symmetry. They synthesized new compounds using racemic 3-aminoquinuclidine and explored the phase stabilities of these products. This research demonstrates the application of quinuclidine derivatives in the synthesis of new chemical compounds and their structural analysis (Veltman et al., 2006).

Biochemical Analysis

Biochemical Properties

3-Chloroquinuclidine hydrochloride plays a significant role in biochemical reactions, particularly in the formation of imines and iminium ions. It interacts with enzymes and proteins involved in these reactions, such as glycine methyl ester and phenylglyoxylate. The nature of these interactions involves the addition of glycine to phenylglyoxylate, leading to the formation of imines/iminium ions, which can be analyzed using 1H-NMR .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not extensively documented. Its role in biochemical reactions suggests that it may influence cell function by affecting the formation of imines and iminium ions. These compounds can impact cell signaling pathways, gene expression, and cellular metabolism by interacting with specific enzymes and proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with glycine methyl ester and phenylglyoxylate to form imines and iminium ions. This process is facilitated by the compound’s ability to act as a catalyst in these reactions. The binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are key aspects of its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to its stability and degradation. The compound’s stability in various conditions, such as temperature and pH, can influence its long-term effects on cellular function. In vitro and in vivo studies are necessary to observe these temporal effects and determine the compound’s stability and degradation patterns .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may not produce significant biochemical changes. Threshold effects observed in these studies can help determine the optimal dosage for specific applications and minimize potential toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways that include the formation of imines and iminium ions. It interacts with enzymes such as glycine methyl ester and phenylglyoxylate, which are crucial for these metabolic processes. The compound’s effects on metabolic flux and metabolite levels are essential for understanding its role in biochemical reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is crucial for determining the compound’s efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors can affect the compound’s activity and function within the cell, making it essential to study its localization patterns for effective biochemical applications .

Properties

IUPAC Name

3-chloro-1-azabicyclo[2.2.2]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClN.ClH/c8-7-5-9-3-1-6(7)2-4-9;/h6-7H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMINTVSHDCDRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33601-77-3
Record name 3-Chloroquinuclidine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33601-77-3
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Record name 3-Chloroquinuclidine hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 33601-77-3
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Record name 3-chloroquinuclidine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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